molecular formula C7H5F3N4 B15223646 8-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridine-3-amine

8-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridine-3-amine

Cat. No.: B15223646
M. Wt: 202.14 g/mol
InChI Key: NASYGSULRSSFDR-UHFFFAOYSA-N
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Description

8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine is a nitrogen-containing heterocyclic compound. This compound is part of the triazolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The trifluoromethyl group attached to the triazole ring enhances its chemical stability and biological activity, making it a valuable compound for various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5-(trifluoromethyl)pyridine with hydrazine derivatives under reflux conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

For industrial-scale production, the synthesis may involve more efficient and scalable methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents is optimized to reduce costs and environmental impact while maintaining high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolopyridine N-oxides, while reduction can produce triazolopyridine derivatives with reduced functional groups. Substitution reactions can result in various substituted triazolopyridines .

Scientific Research Applications

8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anticancer, anti-inflammatory, and neuroprotective activities.

    Industry: Utilized in the development of agrochemicals and materials science for its stability and reactivity.

Mechanism of Action

The mechanism of action of 8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation in cancer cells. The trifluoromethyl group enhances its binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Similar Compounds

    3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine: Similar structure but with a pyrazine ring instead of a pyridine ring.

    5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: Contains a tetrahydro ring, making it more flexible.

    4-oxo-pyridazinone derivatives: Different core structure but similar biological activities.

Uniqueness

8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine is unique due to its specific triazolopyridine structure combined with the trifluoromethyl group. This combination provides enhanced chemical stability, biological activity, and selectivity for molecular targets, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H5F3N4

Molecular Weight

202.14 g/mol

IUPAC Name

8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine

InChI

InChI=1S/C7H5F3N4/c8-7(9,10)4-2-1-3-14-5(4)12-13-6(14)11/h1-3H,(H2,11,13)

InChI Key

NASYGSULRSSFDR-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NN=C2N)C(=C1)C(F)(F)F

Origin of Product

United States

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